2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
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Overview
Description
2-(3-(4-(Methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that combines a pyridazinone core with a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or keto acids under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.
Final Acetylation: The acetic acid moiety is typically introduced in the final step through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The phenyl and pyridazinone rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or N-halosuccinimides (NCS, NBS). Nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core and methylthio-phenyl moiety. These interactions could modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: Similar structure but with a methoxy group instead of a methylthio group.
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: Contains a chlorine atom instead of a methylthio group.
2-(3-(4-Nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid: Features a nitro group in place of the methylthio group.
Uniqueness
The presence of the methylthio group in 2-(3-(4-(methylthio)phenyl)-6-oxopyridazin-1(6H)-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound holds promise for scientific research, particularly in chemistry, biology, and medicine, and its unique properties make it a valuable subject for further study.
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYGGXKBSZMAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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